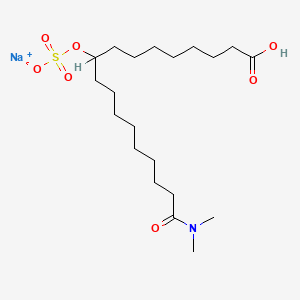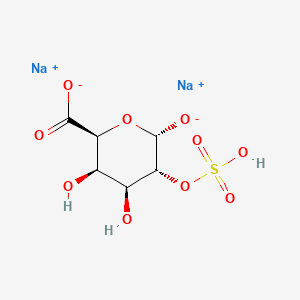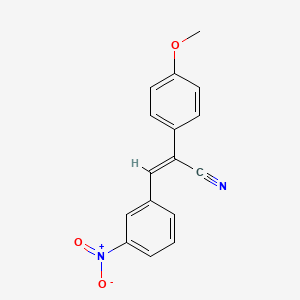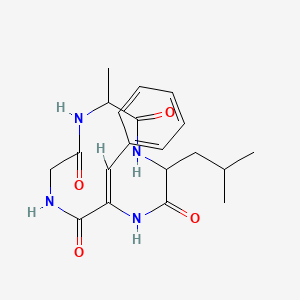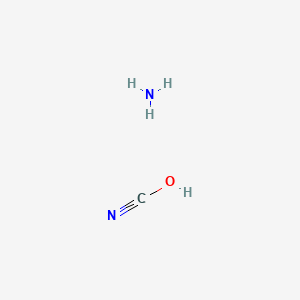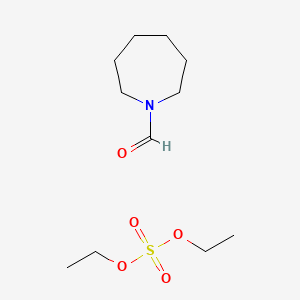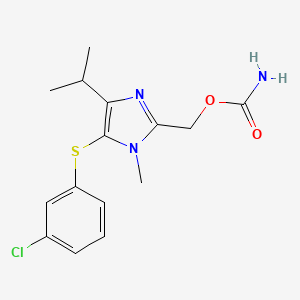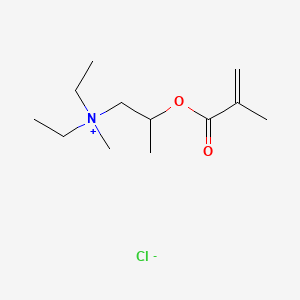
Diethylmethyl(2-((2-methyl-1-oxoallyl)oxy)propyl)ammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethylmethyl(2-((2-methyl-1-oxoallyl)oxy)propyl)ammonium chloride is a quaternary ammonium compound with the molecular formula C12H24ClNO2. It is known for its diverse applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethylmethyl(2-((2-methyl-1-oxoallyl)oxy)propyl)ammonium chloride typically involves the reaction of diethylmethylamine with 2-methyl-1-oxoallyl chloride in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The reaction mixture is subjected to purification steps such as distillation, crystallization, and filtration to obtain the final product with the desired specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Diethylmethyl(2-((2-methyl-1-oxoallyl)oxy)propyl)ammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amines.
Substitution: It can undergo nucleophilic substitution reactions to form new quaternary ammonium compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide and potassium cyanide are commonly employed.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as different quaternary ammonium salts and amines .
Wissenschaftliche Forschungsanwendungen
Diethylmethyl(2-((2-methyl-1-oxoallyl)oxy)propyl)ammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound serves as an antimicrobial agent in various biological studies.
Medicine: It is explored for its potential use in drug delivery systems and as a disinfectant.
Wirkmechanismus
The mechanism of action of Diethylmethyl(2-((2-methyl-1-oxoallyl)oxy)propyl)ammonium chloride involves its interaction with cellular membranes, leading to disruption of membrane integrity and subsequent cell lysis. This is particularly effective against microbial cells, making it a potent antimicrobial agent. The compound targets specific molecular pathways involved in cell membrane synthesis and maintenance .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyldimethyl(2-((2-methyl-1-oxoallyl)oxy)propyl)ammonium chloride
- Benzyldimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride
Uniqueness
Diethylmethyl(2-((2-methyl-1-oxoallyl)oxy)propyl)ammonium chloride stands out due to its unique combination of diethylmethylamine and 2-methyl-1-oxoallyl groups, which confer specific chemical and biological properties. Its effectiveness as an antimicrobial agent and its versatility in various chemical reactions make it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
71085-11-5 |
|---|---|
Molekularformel |
C12H24ClNO2 |
Molekulargewicht |
249.78 g/mol |
IUPAC-Name |
diethyl-methyl-[2-(2-methylprop-2-enoyloxy)propyl]azanium;chloride |
InChI |
InChI=1S/C12H24NO2.ClH/c1-7-13(6,8-2)9-11(5)15-12(14)10(3)4;/h11H,3,7-9H2,1-2,4-6H3;1H/q+1;/p-1 |
InChI-Schlüssel |
HKPRSSWULXYHGA-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+](C)(CC)CC(C)OC(=O)C(=C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



